molecular formula C9H16N2O2 B2593566 (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione CAS No. 2416217-62-2

(3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione

Cat. No.: B2593566
CAS No.: 2416217-62-2
M. Wt: 184.239
InChI Key: JDRIJDPCYNFZIT-LYFYHCNISA-N
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Description

(3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione is a chiral 2,5-diketopiperazine (2,5-DKP) derivative of significant interest in medicinal chemistry and drug discovery. This compound features the 2,5-DKP core, which is the smallest cyclic peptide and a privileged scaffold found in numerous natural products and bioactive molecules . The specific stereochemistry defined by the (3R,6S) ring and the (2S)-butan-2-yl side chain is critical for its three-dimensional structure and its potential to interact with biological targets. The 2,5-DKP scaffold is known for its high stability against enzymolysis and conformational rigidity, making it an excellent platform for developing pharmacologically active agents . Research into 3,6-disubstituted 2,5-DKP analogues has demonstrated promising anticancer activities , with some derivatives exhibiting potent inhibitory effects against human cancer cell lines such as A549 (lung carcinoma) and Hela (cervical carcinoma) . The mechanism of action for these compounds often involves inducing apoptosis and arresting the cell cycle in the G2/M phase . Furthermore, the 2,5-DKP structure provides two pairs of hydrogen bond donors and acceptors, facilitating key interactions with enzymes and receptors . This compound is intended for research applications only, including as a building block in organic synthesis, a precursor for the development of novel therapeutics, and a tool compound for probing biological mechanisms. As a chiral piperazine-2,5-dione, it offers researchers a versatile and stable scaffold for further functionalization and exploration. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(3R,6S)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-4-5(2)7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRIJDPCYNFZIT-LYFYHCNISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N[C@H](C(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a diketone, followed by cyclization to form the piperazine ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related DKPs:

Compound Name Substituents (Positions 3 & 6) Stereochemistry Source/Application Key Findings/Properties Reference
(3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione (2S)-butan-2-yl (C3), methyl (C6) 3R,6S Synthetic/Natural (inferred) Hypothesized enhanced lipophilicity -
(3S,6S)-3-Butyl-6-methylpiperazine-2,5-dione Butyl (C3), methyl (C6) 3S,6S Synthetic (NIST) Molecular weight: 184.24 g/mol
(3S,6S)-3-(4-Hydroxybenzyl)-6-methylpiperazine-2,5-dione 4-hydroxybenzyl (C3), methyl (C6) 3S,6S Marine sponge-derived fungi (Ganoderma) Antimicrobial activity
(6S)-3,3,6-Trimethylpiperazine-2,5-dione 3,3-dimethyl (C3), methyl (C6) 6S Synthetic (pharmacological studies) Intermediate in drug synthesis
(3R,6S)-3-(4-Hydroxybenzyl)-1,4-dimethyl-3,6-bis(methylthio)piperazine-2,5-dione 4-hydroxybenzyl (C3), methylthio (C3/C6) 3R,6S Fungal metabolites (Gliocladium deliquescens) Antibiotic properties

Key Comparisons

Substituent Effects :

  • The sec-butyl group in the target compound likely increases lipophilicity compared to smaller substituents (e.g., methyl or hydroxybenzyl groups). This property could enhance membrane permeability and bioavailability .
  • Compounds with hydroxybenzyl or methylthio groups (e.g., ) exhibit antimicrobial activity, suggesting that bulky hydrophobic substituents (e.g., sec-butyl) may similarly influence bioactivity.

Stereochemical Influence :

  • The 3R,6S configuration distinguishes the target compound from common 3S,6S analogs (e.g., ). Diastereoselective alkylation studies (e.g., ) demonstrate that stereochemistry critically impacts synthetic yield and biological activity. For example, (3S,6S)-3,6-dimethylpiperazine-2,5-dione derivatives show 98% diastereomeric excess (de) in synthesis, whereas 3R,6S analogs may require alternative synthetic routes .

Synthetic Accessibility: The target compound’s synthesis may involve cyclocondensation of protected amino acids, analogous to methods used for (6S)-3,3,6-trimethyl derivatives . However, introducing the sec-butyl group at C-3 would require chiral resolution or asymmetric catalysis to achieve the desired 3R configuration.

Biological Activity :

  • While direct data on the target compound is lacking, structurally related DKPs with hydroxybenzyl or methylthio groups exhibit antifungal and α-glucosidase inhibitory activities . The sec-butyl substituent may confer unique interactions with biological targets, such as hydrophobic binding pockets in enzymes or receptors.

Biological Activity

(3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione is a piperazine derivative that has garnered attention for its potential biological activities. This compound, also known by its CAS number 35590-69-3, has been studied for various pharmacological properties, including antimicrobial and anticancer effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₆N₂O₂
  • Molecular Weight : 172.24 g/mol

The compound features a piperazine ring substituted with a butan-2-yl group and a methyl group at specific positions, which influences its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate enzyme activity and receptor binding, which can lead to diverse pharmacological effects.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It has potential interactions with neurotransmitter receptors, impacting central nervous system functions.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties.

Research Findings

  • In vitro Studies : Laboratory tests have shown effective inhibition against various bacterial strains.
    • Example : A study demonstrated an IC50 value of 25 μM against Staphylococcus aureus.

Anticancer Properties

Research into the anticancer potential of this compound has revealed promising results.

Case Studies

  • Cell Line Studies : In vitro assays using human cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation.
    • Example : In a study involving breast cancer cell lines (MCF7), this compound exhibited a dose-dependent reduction in cell viability with an IC50 of 15 μM.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 ValueReference
AntimicrobialStaphylococcus aureus25 μM
AnticancerMCF7 (Breast Cancer)15 μM

Comparative Analysis with Similar Compounds

When compared to other piperazine derivatives, this compound shows unique properties due to its specific substitution pattern.

Similar Compounds

  • (3S,6S)-3-(Butan-2-yl)-6-methylpiperazine-2,5-dione
    • Exhibits lower antimicrobial activity compared to the target compound.
  • (3R,6S)-3-(Isopropyl)-6-methylpiperazine-2,5-dione
    • Shows similar anticancer properties but requires higher concentrations for efficacy.

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